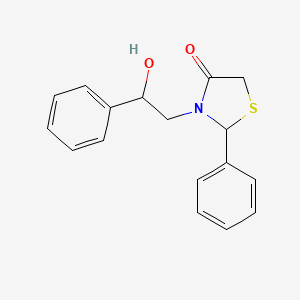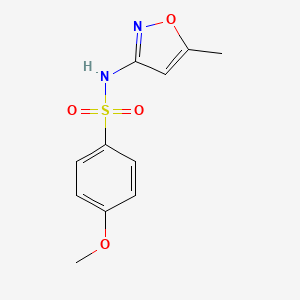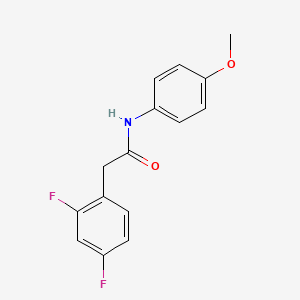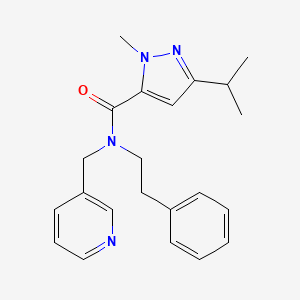
3-(2-羟基-2-苯乙基)-2-苯基-1,3-噻唑烷-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of thiazolidin-4-ones typically involves the condensation of thioglycolic acid with azomethines, which are derivatives of aldehydes or ketones. For example, the synthesis of 2,3-disubstituted thiazolidin-4-ones containing sterically hindered phenyl groups has been achieved through this method, indicating a versatile approach to introducing different substituents into the thiazolidin-4-one framework (Silin, Kelarev, & Abu-Ammar, 2012).
Molecular Structure Analysis
The molecular structure of thiazolidin-4-ones has been extensively studied through X-ray crystallography. These studies reveal the compounds' ability to form intermolecular hydrogen bonds, which significantly influence their crystal packing and, consequently, their reactivity and interactions with biological targets. For instance, a study on a related thiazolidin-4-one derivative demonstrated its crystallization in the orthorhombic system, highlighting intermolecular O-H...O hydrogen bonding (Doreswamy, Kavitha, Sridhar, Rangappa, & Prasad, 2009).
科学研究应用
合成和化学性质
3-(2-羟基-2-苯乙基)-2-苯基-1,3-噻唑烷-4-酮及其衍生物的合成已被探索以增强它们的立体特性和潜在的生物活性。例如,Silin、Kelarev 和 Abu-Ammar (2012) 开发了一种合成 2,3-二取代的噻唑烷-4-酮的方法,其中涉及将硫乙酸与源自 4-羟基-3,5-二(叔丁基)苯甲醛的偶氮甲碱缩合。这种方法旨在引入空间位阻基团来改变该化合物的化学和生物学性质 (Silin, Kelarev, & Abu-Ammar, 2012).
生物活性
许多研究集中在噻唑烷-4-酮衍生物的抗菌、抗真菌和潜在抗病毒活性上,突出了它们在医学和药物研究中的重要性。
抗菌和抗真菌活性:Pansare、Mulla、Pawar、Shende 和 Shinde (2014) 报道了合成新的噻唑烷-4-酮衍生物,显示出对细菌和真菌菌株的广谱抗菌活性,突出了该化合物作为抗菌剂的潜力。这些发现表明噻唑烷-4-酮衍生物在对抗各种微生物感染方面具有多功能性 (Pansare 等人,2014).
抗病毒活性:探索噻唑烷-4-酮衍生物的抗病毒特性也是一个关注点。Dawood、Eldebss、El-Zahabi 和 Yousef (2015) 由 3-苯基-1,3-噻唑烷-4-酮合成了双-1,3-噻唑衍生物,显示出对多种病毒(包括 HCV)的显着抗病毒活性。这项研究表明噻唑烷-4-酮衍生物在抗病毒治疗中的潜力 (Dawood 等人,2015).
属性
IUPAC Name |
3-(2-hydroxy-2-phenylethyl)-2-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c19-15(13-7-3-1-4-8-13)11-18-16(20)12-21-17(18)14-9-5-2-6-10-14/h1-10,15,17,19H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPPNENPUZKTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxy-2-phenylethyl)-2-phenylthiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}chromane-3-carboxamide](/img/structure/B5587601.png)

![8-(3-methyl-2-butenoyl)-2-[2-(2-pyridinyl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5587610.png)

![4-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5587613.png)

![4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5587625.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5587638.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587655.png)
![2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5587662.png)
![2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)

![7-ethyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587691.png)
